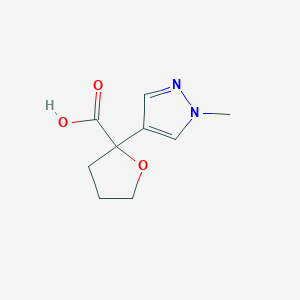
2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O3 . It is also known as rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride . The compound has a molecular weight of 232.67 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A detailed analysis of the synthesis process would require more specific information about the desired synthesis route and the starting materials.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8-;/m0./s1 . This code provides a detailed description of the molecular structure of the compound, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Synthesis and Chemical Transformations
Research has explored the synthesis and chemical transformations of derivatives related to 2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid, highlighting its potential in creating diverse chemical structures. For example, studies on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with various binucleophiles have been reported, demonstrating the compound's versatility in chemical synthesis (Yıldırım, Kandemirli, & Akçamur, 2005). Furthermore, the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been explored, showcasing the compound's application in generating functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Coordination Complexes and Crystal Structures
Significant research has focused on the synthesis and characterization of coordination complexes derived from pyrazole-dicarboxylate acid derivatives, including this compound and its relatives. These studies provide insights into the compound's ability to form chelate complexes with metals such as Cu and Co, offering potential applications in materials science and coordination chemistry (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Luminescence Properties
Research on the solid-state luminescence properties of coordination polymers constructed with pyrazole-carboxylic acid derivatives indicates potential applications in luminescent materials. These studies reveal how the structural features of such compounds influence their luminescence, suggesting their utility in developing new luminescent materials and sensors (Su, Cheng, Ren, Zhai, Tao, Liu, 2014).
Catalytic Applications
Explorations into the catalytic applications of novel organo solid acids with urea moiety, synthesized from derivatives of pyrazole-carboxylic acids, highlight the compound's role in green chemistry. These studies demonstrate the efficiency of such compounds in catalyzing various organic reactions under mild and solvent-free conditions, offering environmentally friendly alternatives for chemical synthesis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
将来の方向性
The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-14-9/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBMWLUMNXLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)
![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)

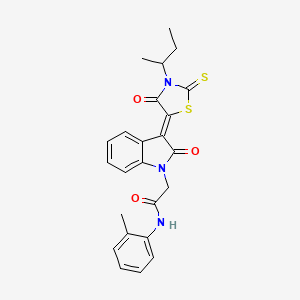
![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)
![3-[2-Bromo-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2863713.png)
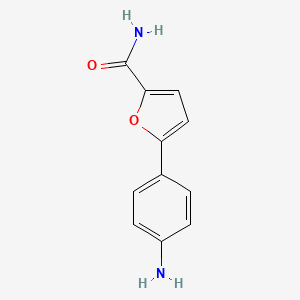
![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)
![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)
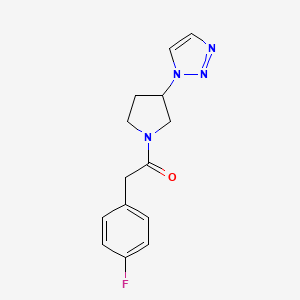
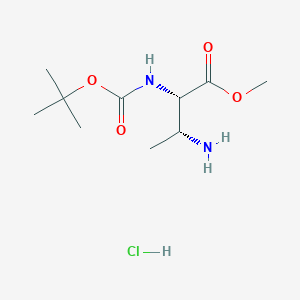
![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)
![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)